molecular formula C10H16Cl2N4 B2969585 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride CAS No. 1289387-20-7

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride

Cat. No.: B2969585
CAS No.: 1289387-20-7
M. Wt: 263.17
InChI Key: GNKCJOJRTHBDGU-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloro-5-methylpyrimidin-2-ylamine and piperidin-4-amine as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and pressure conditions are carefully controlled to ensure the desired product formation.

  • Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the chlorine or amine groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different functionalized derivatives based on the substituents used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.

  • Industry: It is used in the manufacturing of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, leading to its biological activity. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride is compared with other similar compounds, such as:

  • 2-Chloro-5-methylpyrimidine: A related pyrimidine derivative with different substitution patterns.

  • 4-(1H-indol-3-yl)pyrimidin-2-ylamine: Another pyrimidine derivative with an indole moiety.

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-7-6-13-10(14-9(7)11)15-4-2-8(12)3-5-15;/h6,8H,2-5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKCJOJRTHBDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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